molecular formula C17H13ClN6 B14966835 1-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14966835
M. Wt: 336.8 g/mol
InChI Key: RKMATJYZCLSGDP-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a heterocyclic compound that has garnered attention in various fields of scientific research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 4-chlorobenzaldehyde with pyridine-3-carboxaldehyde, followed by cyclization and amination reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-Chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

1-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C17H13ClN6

Molecular Weight

336.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H13ClN6/c18-13-3-5-14(6-4-13)24-17-15(10-23-24)16(21-11-22-17)20-9-12-2-1-7-19-8-12/h1-8,10-11H,9H2,(H,20,21,22)

InChI Key

RKMATJYZCLSGDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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